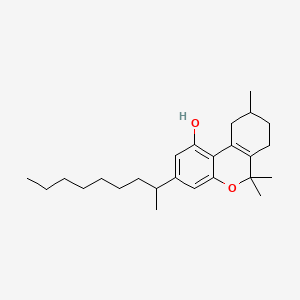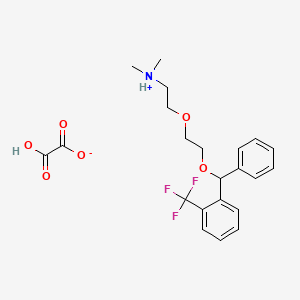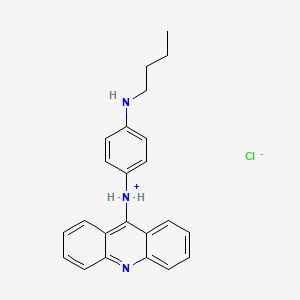
9-(p-(Butylamino)anilino)acridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-(Butylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. Acridine derivatives have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has shown promise due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 9-(p-(Butylamino)anilino)acridine hydrochloride typically involves the reaction of 9-chloroacridine with p-(butylamino)aniline in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9-(p-(Butylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye due to its ability to intercalate with DNA.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Due to its DNA-intercalating properties, it has been explored as a potential anticancer drug.
Wirkmechanismus
The primary mechanism of action of 9-(p-(Butylamino)anilino)acridine hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA replication and repair . These actions contribute to its potential as an anticancer and antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
9-(p-(Butylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives, such as:
Amsacrine (m-AMSA): Another DNA-intercalating agent used as an anticancer drug.
Nitracrine (Ledakrine): Known for its antitumor properties and used in cancer treatment.
Eigenschaften
CAS-Nummer |
69292-84-8 |
|---|---|
Molekularformel |
C23H24ClN3 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
acridin-9-yl-[4-(butylamino)phenyl]azanium;chloride |
InChI |
InChI=1S/C23H23N3.ClH/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23;/h4-15,24H,2-3,16H2,1H3,(H,25,26);1H |
InChI-Schlüssel |
QHRHYOCUWYPMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
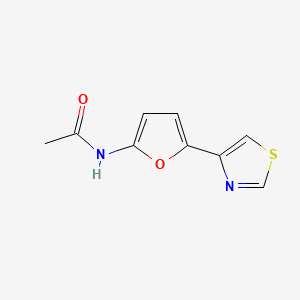
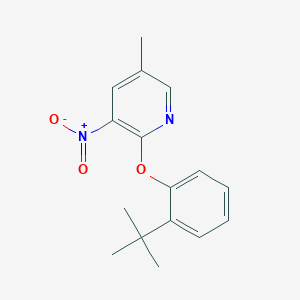
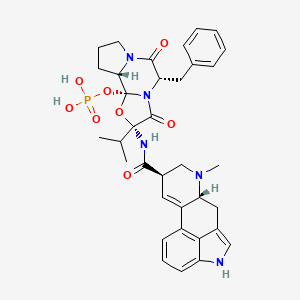
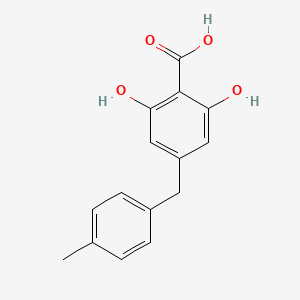

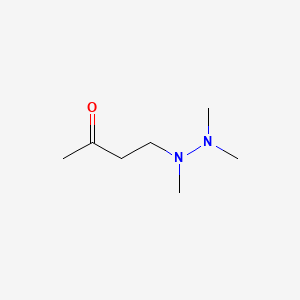
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
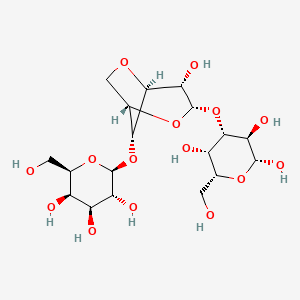

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
